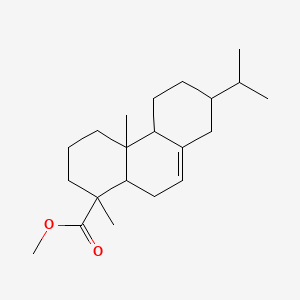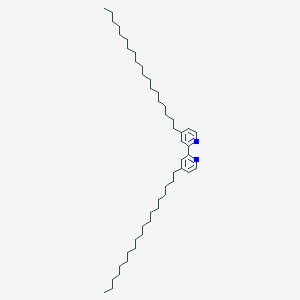
4,4'-Dinonadecyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dinonadecyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of long nonadecyl chains attached to the 4 and 4’ positions of the bipyridine core. The molecular formula for 4,4’-Dinonadecyl-2,2’-bipyridine is C48H82N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dinonadecyl-2,2’-bipyridine typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with nonadecyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Catalyst: Palladium-based catalysts are commonly used.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of 4,4’-Dinonadecyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Continuous Flow Systems: To maintain consistent reaction conditions and improve yield.
Purification: Techniques like recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dinonadecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield bipyridine derivatives with altered electronic properties.
Substitution: Halogenation and alkylation reactions are common, where the nonadecyl chains can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like alkyl halides.
Major Products
Oxidation Products: N-oxides of 4,4’-Dinonadecyl-2,2’-bipyridine.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Halogenated or alkylated bipyridine compounds.
Scientific Research Applications
4,4’-Dinonadecyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-Dinonadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The long nonadecyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dinonyl-2,2’-bipyridine
- 4,4’-Dihexadecyl-2,2’-bipyridine
- 4,4’-Dioctadecyl-2,2’-bipyridine
Uniqueness
4,4’-Dinonadecyl-2,2’-bipyridine is unique due to its long nonadecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in nonpolar solvents and its ability to form stable complexes with metal ions. Compared to shorter-chain bipyridines, 4,4’-Dinonadecyl-2,2’-bipyridine exhibits improved performance in applications requiring high lipophilicity and stability.
Properties
CAS No. |
70268-37-0 |
|---|---|
Molecular Formula |
C48H84N2 |
Molecular Weight |
689.2 g/mol |
IUPAC Name |
4-nonadecyl-2-(4-nonadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C48H84N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-39-41-49-47(43-45)48-44-46(40-42-50-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-44H,3-38H2,1-2H3 |
InChI Key |
FPDATYCHYWXWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
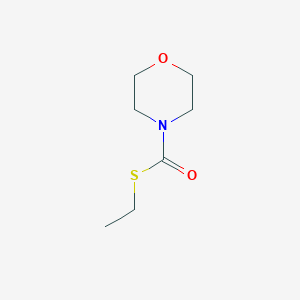
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
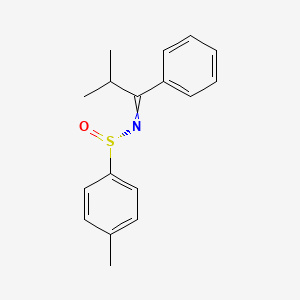
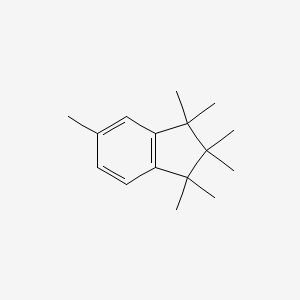
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
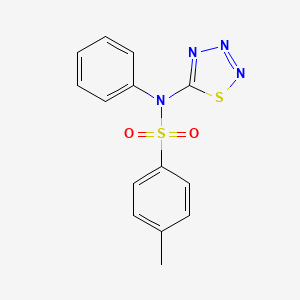
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
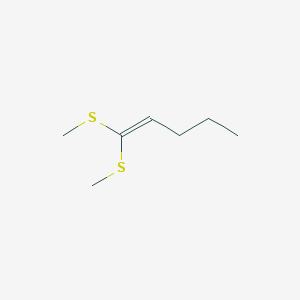
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
